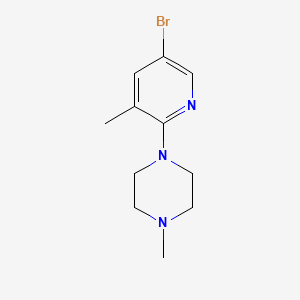

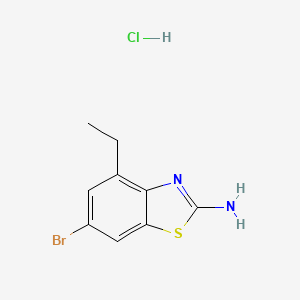

6-溴-4-乙基-1,3-苯并噻唑-2-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride" is a brominated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. These compounds are of significant interest due to their diverse pharmacological activities, including CNS depressant, muscle relaxant, and anticonvulsant properties, as indicated by the activity of similar bromo analogues .

Synthesis Analysis

The synthesis of brominated benzothiazole derivatives often involves cyclization reactions or nucleophilic substitution. For instance, cyclization of substituted acetones in polyphosphoric acid can yield bromo-substituted benzo[b]thiophenes, which share structural similarities with benzothiazoles . Additionally, nucleophilic substitution reactions can be employed to introduce bromo groups into related heterocyclic compounds, as seen in the synthesis of bromobenzo thiadiazole derivatives . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectral techniques, such as X-ray crystallography. For example, the structure of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was confirmed by single-crystal X-ray diffraction, which also revealed the intermolecular interactions stabilizing the crystal structure . Similar analytical methods would likely be used to determine the precise molecular structure of "6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride."

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including halogenation and condensation. For instance, bromination of pyridobenzothiazol yields bromo derivatives that can further react with nucleophiles like thiourea to form new ring systems . These reactions are indicative of the reactivity of bromo-substituted benzothiazoles and could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The presence of a bromo group can significantly affect these properties, as seen in the case of other halogenated benzothiazoles . The ethyl group in "6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride" would also contribute to its lipophilicity and could impact its pharmacological profile.

科学研究应用

苯并噻唑化合物的化学和性质

苯并噻唑衍生物,包括与 6-溴-4-乙基-1,3-苯并噻唑-2-胺盐酸盐在结构上相关的化合物,表现出广泛的化学和物理性质,这对各种科学应用至关重要。由于其独特的甲硫中心(这是噻唑环的特征),这些化合物是合成复杂分子的组成部分。此特征使苯并噻唑在药学化学中具有重要性,因为它们具有生物活性。苯并噻唑的化学性质的可变性,包括它们的质子化和/或去质子化形式和复杂化合物,支撑了它们在光谱、磁学、生物学和电化学研究中的重要性 (Boča, Jameson, & Linert, 2011).

合成和结构性质

苯并噻唑衍生物的合成和结构性质已被广泛研究,揭示了创建具有潜在科学应用的新型化合物的不同途径。一种方法涉及三氯甲醛与取代苯胺的反应,导致形成各种取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮。该合成路线提供了对苯并噻唑衍生物的反应性和潜在应用的见解,以创建具有所需特性的化合物 (Issac & Tierney, 1996).

药学化学应用

苯并噻唑及其衍生物在药学化学中发挥着至关重要的作用。它们表现出多种药理活性,例如抗病毒、抗微生物、抗糖尿病和抗癌作用,使其成为快速发展且有趣的化合物。化合物中苯并噻唑环的存在与增强的生物活性有关,突出了结构变化对药理作用的重要性。苯并噻唑衍生物的综述强调了它们在新药和材料开发中的重要性 (Bhat & Belagali, 2020).

合成和转化的现代方法

苯并噻唑衍生物化学的最新趋势集中在生物活性和工业需求的化合物上。新合成方法的发展,包括传统的多步骤工艺和一锅法、原子经济性程序,突出了苯并噻唑衍生物的多功能性。这些方法促进了苯并噻唑的轻松官能化,使其可用作药理活性杂环化合物的反应性构件。合成和转化方面的这一进步为开发新药和材料开辟了可能性 (Zhilitskaya, Shainyan, & Yarosh, 2021).

安全和危害

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The synthesis and study of the pharmacological properties of 2-aminobenzothiazole derivatives, including “6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride”, have become especially relevant due to the threat of outbreaks of epidemics associated with various viruses . The development of targeted synthesis of benzothiazole analogs is a promising trend .

属性

IUPAC Name |

6-bromo-4-ethyl-1,3-benzothiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S.ClH/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7;/h3-4H,2H2,1H3,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIPGHMRWNVGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)SC(=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。